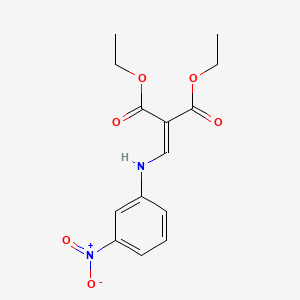
Diethyl (3-nitrophenylaminomethylene)malonate
Cat. No. B1621898
Key on ui cas rn:
40107-10-6
M. Wt: 308.29 g/mol
InChI Key: VNKXJOYRWHAQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04137227
Procedure details


The intermediate lower-alkyl 7-amino-1-R-1,4-dihydro-4-oxo-3-quinolinecarboxylates of formula II are prepared in several steps by convention procedures as follows: m-nitroaniline is reacted with diethyl ethoxymethylenemalonate to form diethyl m-nitroanilinomethylenemalonate which is cyclized by heating in an appropriate solvent such as Dowtherm® A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl ether) or mineral oil at about 250°-260° C. to produce lower-alkyl 1,4-dihydro-7-nitro-4-oxo-3-quinolinecarboxylate, which is then alkylated at the 1-position by reaction with an appropriate alkylating agent, e.g., methyl, ethyl or n-propyl halide, diethyl sulfate, triethyl phosphate, or the like, preferably in the presence of an inert solvent, e.g., dimethylformamide, and an appropriate acid-acceptor, e.g., anhydrous potassium carbonate, to produce lower-alkyl 1-R-1,4-dihydro-7-nitro-4-oxo-3-quinolinecarboxylate, catalytically hydrogenating the 7-nitro compound in the presence of an appropriate catalyst, e.g., palladium-on-charcoal, to produce the corresponding ethyl 7-amino-1-R-1,4-dihydro-4-oxo-3-quinolinecarboxylate (II).


Name

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].C(O[CH:14]=[C:15]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH:7][CH:14]=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:21]([O:23][CH2:24][CH3:25])=[O:22])([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(NC=C(C(=O)OCC)C(=O)OCC)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
